molecular formula C20H32O4 B122309 15-epi-PGA1 CAS No. 20897-92-1

15-epi-PGA1

Cat. No. B122309
CAS RN: 20897-92-1
M. Wt: 336.5 g/mol
InChI Key: BGKHCLZFGPIKKU-AHUSATQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-epi-PGA1 is a derivative of prostaglandin, which is part of a group of physiologically active lipid compounds. While the papers provided do not directly discuss 15-epi-PGA1, they do provide insights into related compounds and the general field of prostaglandin research. For instance, the synthesis of related compounds such as 15(RS)-5,6-dehydro-8-epi-PGF2α methyl ester and epi-Δ12-15-deoxy-PG-J1 has been reported, indicating the ongoing interest in the synthesis of prostaglandin derivatives for biological studies and potential therapeutic applications.

Synthesis Analysis

The synthesis of prostaglandin derivatives is a complex process that often involves multiple steps and the use of stereoselective methods to achieve the desired isomers. The total synthesis of 15(RS)-5,6-dehydro-8-epi-PGF2α methyl ester was achieved with high stereoselectivity and good yield, starting from D-glucose . Similarly, the synthesis of epi-Δ12-15-deoxy-PG-J1 was accomplished using a Noyori-type three-component coupling approach . These studies demonstrate the feasibility of synthesizing prostaglandin derivatives with specific structural features, which could be relevant for the synthesis of 15-epi-PGA1.

Molecular Structure Analysis

The molecular structure of prostaglandin derivatives is characterized by a cyclopentane ring and various functional groups that can be modified to alter the compound's biological activity. The synthesis of epi-Δ12-15-deoxy-PG-J1, for example, involves the formation of a conjugated diene system, which is a common feature in the structure of prostaglandins . Understanding the molecular structure is crucial for the design of synthetic routes and for predicting the biological activity of the compounds.

Chemical Reactions Analysis

Prostaglandin derivatives undergo a variety of chemical reactions during their synthesis. The one-pot conjugate addition–Peterson olefination sequence used in the synthesis of racemic Δ12,14-15-deoxy-PG-J1 is an example of the type of reactions employed to construct the complex molecular architecture of these compounds. These reactions are carefully chosen to ensure the correct stereochemistry and functional group placement necessary for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of prostaglandin derivatives like 15-epi-PGA1 are influenced by their amphiphilic nature and the presence of functional groups. For instance, poly (glycerol adipate) (PGA) is described as intrinsically amphiphilic and capable of self-assembling into nanoparticles, which is a desirable property for drug delivery applications . The presence of free hydroxyl groups in PGA allows for chemical derivatizations that can modify its physico-chemical properties . These properties are important for the potential therapeutic use of prostaglandin derivatives and their delivery in a biological system.

Scientific Research Applications

Impact on Cellular Targets

Cyclopentenone prostaglandins, which include 15-epi-PGA1, are known for their anti-inflammatory, anti-neoplastic, and anti-viral activities. These compounds, including Δ7‐PGA1 and Δ12‐PGJ2, exhibit strong anti-tumor activity, inducing cell cycle arrest or apoptosis depending on the cell type and treatment conditions. The activities of these prostaglandins are mediated by their interaction with cellular target proteins, rather than through G-protein coupled prostanoid receptors. 15-deoxy‐Δ12,14‐PGJ2, a related compound, is a high-affinity ligand for the nuclear receptor PPARγ and modulates gene transcription by binding to this receptor. These findings suggest the significant potential of 15-epi-PGA1 in therapeutic applications due to its interactions with cellular proteins and its role in influencing biological processes such as inflammation and tumor suppression (Straus & Glass, 2001).

Inhibition of Mitochondrial Function in Neurological Conditions

Recent studies have identified 15-epi-PGA1 as a mitochondrial inhibitor that is upregulated in individuals with dementia. It has been shown to contribute to neuronal bioenergetic decline, a factor in the progression of Alzheimer's disease. In vitro exposure of neurons to 15-epi-PGA1 resulted in a dose-dependent reduction in maximal mitochondrial respiration. This research expands the understanding of how extrinsic factors like 15-epi-PGA1, associated with age and cognitive status, contribute to neuronal bioenergetic decline. This points towards its potential role in the pathogenesis of neurodegenerative diseases and opens up avenues for investigating its effects across various age-related or neurological conditions (Heimler et al., 2022).

Selective Protein Modification

Differential selectivity in protein modification by cyclopentenone prostaglandins, including 15-epi-PGA1, has been observed. This selectivity is influenced by glutathione (GSH) levels, which may affect the intensity and specificity of the action of these compounds. This property is crucial for understanding the therapeutic potential of 15-epi-PGA1, as its effects are mediated in part by forming covalent adducts with critical signaling proteins. Understanding the specificity of this interaction is important for developing therapeutic agents based on these prostaglandins (Gayarre et al., 2005).

Future Directions

Future experiments may be directed towards investigating if and how these and other mito-active metabolites of interest cross the blood-brain barrier to meaningfully affect Alzheimer’s disease . Furthermore, identified mito-active molecules can be investigated in other clinical cohorts to examine their roles in multiple age-related or neurological conditions .

properties

IUPAC Name

7-[(1R,2S)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKHCLZFGPIKKU-AHUSATQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-epi-PGA1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-epi-PGA1
Reactant of Route 2
15-epi-PGA1
Reactant of Route 3
15-epi-PGA1
Reactant of Route 4
15-epi-PGA1
Reactant of Route 5
15-epi-PGA1
Reactant of Route 6
15-epi-PGA1

Citations

For This Compound
13
Citations
S Heimler, KA Amick, J Bergstrom, M Jain… - Innovation in …, 2022 - academic.oup.com
… Among these, Nervonic Acid and 15-epi-PGA1 were predicted to be mitochondrial inhibitors … We found that 500ug/mL of Nervonic Acid and 9ug/mL of 15-epi-PGA1 reduced maximal …
Number of citations: 4 academic.oup.com
UIN DEMENTIA - Innovation in Aging, 2022 - scholar.archive.org
… Among these, Nervonic Acid and 15-epi-PGA1 were predicted to be mitochondrial inhibitors … We found that 500ug/mL of Nervonic Acid and 9ug/mL of 15-epi-PGA1 reduced maximal …
Number of citations: 2 scholar.archive.org
UIN DEMENTIA - Innovation in Aging, 2022 - academia.edu
… Among these, Nervonic Acid and 15-epi-PGA1 were predicted to be mitochondrial inhibitors … We found that 500ug/mL of Nervonic Acid and 9ug/mL of 15-epi-PGA1 reduced maximal …
Number of citations: 4 www.academia.edu
A MURAKAMI, Y AKAHORI - Chemical and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
A conformational energy calculation was carried out on nine prostaglandins/PGE 1, 11-epi PGE 1, 15-epi PGE 1, 11, 15-epi PGE 1, PGA 1, 15-epi PGA 1, PGF 1α, PGF 1β, and PGB 1. …
Number of citations: 3 www.jstage.jst.go.jp
M Kobayashi, M Iwamoto, S Une… - Innovation in …, 2022 - academic.oup.com
… Among these, Nervonic Acid and 15-epi-PGA1 were predicted to be mitochondrial inhibitors … We found that 500ug/mL of Nervonic Acid and 9ug/mL of 15-epi-PGA1 reduced maximal …
Number of citations: 1 academic.oup.com
A MURAKAMI, Y AKAHORI - Chemical and Pharmaceutical Bulletin, 1977 - jstage.jst.go.jp
A physicochemical and mathematical model of the mechanism of physiological action was assumed, and the model was applied on prostaglandins. A conformation-action relationship …
Number of citations: 6 www.jstage.jst.go.jp
W Bromer, H Egge, K Eiter, R Eyjólfsson… - Fortschritte der Chemie …, 1970 - Springer
… For example dl-15-epi-PGA1 is more active than natural 15-epi-PGA1 suggesting pharmacologic activity for the enantiomeric isomer. Again a similar pattern is seen with II-epimers and …
Number of citations: 24 link.springer.com
村上篤司, 赤堀幸男 - Chemical and Pharmaceutical Bulletin, 1977 - jlc.jst.go.jp
A physicochemical and mathematical model of the mechanism of physiological action was assumed, and the model was applied on prostaglandins. A conformation-action relationship …
Number of citations: 2 jlc.jst.go.jp
M Foldvari, CJN Oguejiofor - European journal of drug metabolism and …, 1997 - Springer
The metabolism of prostaglandin E 1 (PGE 1 ) in solution and in transdermal liposomal formulations was investigated in vitro by incubation with homogenates from human foreskin (HSH…
Number of citations: 5 link.springer.com
E Nizankowska, AQ Sheridan, MH Maile, CJ Cross… - Prostaglandins, 1985 - Elsevier
… Results were no better with the analogs 15-methyl PGE2, 15-epi PGA1, and 8-iso PGEl studied by Smith et al. (16) in asthmatic patients and normal volunteers. Recently, Murao et al. …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.